molecular formula C14H13NOS B2830977 1-(10H-phenothiazin-2-yl)ethanol CAS No. 107772-52-1

1-(10H-phenothiazin-2-yl)ethanol

Cat. No.: B2830977
CAS No.: 107772-52-1
M. Wt: 243.32
InChI Key: OQJSSFKWEIGNKG-UHFFFAOYSA-N
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Description

“1-(10H-phenothiazin-2-yl)ethanol” is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.33 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenothiazine core with an ethanol group attached . The InChI code for this compound is 1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 243.33 .

Scientific Research Applications

Enzyme-Catalyzed Reactions

  • Lipase-catalyzed kinetic resolution of racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols and their butanoates has been investigated, focusing on the enantiomer-selective acylation and methanolysis processes (Brem et al., 2010).

Anticancer Activity

  • Certain phenothiazine derivatives have demonstrated high activity against breast cancer cell lines, suggesting potential applications in cancer therapy (Ahmed et al., 2018).

Biophysical Interactions and Drug Development

  • Studies on phenothiazine derivatives, including 1-(10H-phenothiazin-2-yl)ethanol, have provided insights into molecular interactions, which are crucial for drug design, particularly for targeting diseases like SARS-CoV-2 (Al-Otaibi et al., 2022).

Photochemical Applications

  • Phenothiazine undergoes photooxidation in ethanol, yielding a neutral radical as a stable product. This reaction has implications in photochemistry and related applications (Iwaoka et al., 1971).

Vibrational Spectroscopy

  • The vibrational spectroscopic behavior of phenothiazine derivatives, including its alcohol substituent effect, has been explored, providing insights into the structural and electronic properties of these molecules (Endrédi et al., 2006).

Antimicrobial and Antifungal Activities

  • Phenothiazine derivatives, including this compound, have shown significant antimicrobial and antifungal activities, suggesting their potential use in treating infectious diseases (Rajasekaran & Devi, 2012).

Immunomodulatory Effects

  • Phenothiazine compounds have been studied for their effects on immune responses, including the modulation of natural killer cell activity, offering potential therapeutic applications in immunology (Petri et al., 1996).

Photocatalysis and Solar Cell Applications

  • Phenothiazine-based sensitizers, including derivatives of this compound, have been explored for use in dye-sensitized solar cells and photocatalytic hydrogen production, demonstrating their utility in renewable energy applications (Tiwari et al., 2015).

Mechanism of Action

Target of Action

Phenothiazine derivatives have been reported to exhibit anticancer activity . They are potential cell cycle blockers , suggesting that their targets could be proteins involved in cell cycle regulation.

Mode of Action

Phenothiazine derivatives have been shown to interact with their targets and cause changes that lead to cell cycle arrest . This implies that 1-(10H-phenothiazin-2-yl)ethanol might interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

Given that phenothiazine derivatives can act as cell cycle blockers , it is plausible that this compound may affect pathways related to cell cycle regulation. The downstream effects could include inhibition of cell proliferation and induction of cell death.

Result of Action

Based on the reported effects of phenothiazine derivatives, it can be inferred that this compound may lead to cell cycle arrest , potentially resulting in inhibited cell proliferation and induced cell death.

Properties

IUPAC Name

1-(10H-phenothiazin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-9,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJSSFKWEIGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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